Physicochemical Differentiation: Reduced Hydrogen-Bond Donor Capacity vs. 2-Guanidino and 2-Amino Benzothiazinone Analogues
320424-67-7 possesses zero hydrogen-bond donors (HBD = 0) and four hydrogen-bond acceptors (HBA = 4), with a TPSA of 81.8 Ų and XLogP3 of 2.1 [1]. In contrast, the structurally related xanthine oxidase inhibitor 2-guanidino-4H-1,3-benzothiazin-4-one (IC₅₀ = 5.60 μM) contains three HBDs and an additional nitrogen atom, while 2-amino-4H-1,3-benzothiazine-4-one (IC₅₀ = 5.54 μM) has two HBDs [2]. This difference in hydrogen-bond donor count directly impacts membrane permeability potential and oral bioavailability prediction, with 320424-67-7 conforming to Lipinski's Rule of Five for HBD (≤5) but with a distinct profile that may favor blood-brain barrier penetration relative to the more polar 2-amino and 2-guanidino congeners.
| Evidence Dimension | Hydrogen-bond donor count (computed) |
|---|---|
| Target Compound Data | HBD = 0; HBA = 4; TPSA = 81.8 Ų; XLogP3 = 2.1 |
| Comparator Or Baseline | 2-Amino-4H-1,3-benzothiazine-4-one: HBD = 2, TPSA ≈ 100 Ų; 2-Guanidino-4H-1,3-benzothiazin-4-one: HBD = 3, TPSA ≈ 115 Ų |
| Quantified Difference | ΔHBD = 2-3 fewer donors; ΔTPSA = ~18-33 Ų lower; indicative of higher passive membrane permeability |
| Conditions | Computed properties from PubChem (Cactvs 3.4.6.11) and XLogP3 3.0; experimental validation of permeability not reported |
Why This Matters
For procurement decisions in CNS-targeted screening campaigns, the lower HBD count and TPSA of 320424-67-7 predict superior passive BBB penetration compared to more polar 2-amino or 2-guanidino benzothiazinones, reducing the likelihood of permeability-related false negatives in cell-based assays.
- [1] PubChem CID 1473584. Computed Properties: Hydrogen Bond Donor Count, TPSA, XLogP3. View Source
- [2] Sheu, S.Y. et al. (1999). Inhibition of xanthine oxidase by benzothiazinone analogues. Anticancer Research, 19(1A), 119-123. PMID: 10226532. View Source
